molecular formula C22H44O2 B13757755 Isoicosyl acetate CAS No. 56435-16-6

Isoicosyl acetate

Cat. No.: B13757755
CAS No.: 56435-16-6
M. Wt: 340.6 g/mol
InChI Key: FSRZXNXPOCVACJ-UHFFFAOYSA-N
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Description

Isoicosyl acetate, also known as 18-Methylnonadecyl acetate, is an organic compound with the molecular formula C22H44O2. It is an ester formed from isoicosyl alcohol and acetic acid. This compound is characterized by its long carbon chain and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoicosyl acetate can be synthesized through the esterification of isoicosyl alcohol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Isoicosyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isoicosyl alcohol and acetic acid.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can yield isoicosyl alcohol.

Common Reagents and Conditions

Major Products

    Hydrolysis: Isoicosyl alcohol and acetic acid.

    Oxidation: Carboxylic acids.

    Reduction: Isoicosyl alcohol.

Scientific Research Applications

Isoicosyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isoicosyl acetate involves its interaction with biological membranes and enzymes. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can act as a substrate for esterases, leading to its hydrolysis and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoicosyl acetate is unique due to its branched carbon chain, which imparts distinct physical and chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity, solubility, and interactions with biological systems .

Properties

CAS No.

56435-16-6

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

18-methylnonadecyl acetate

InChI

InChI=1S/C22H44O2/c1-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-24-22(3)23/h21H,4-20H2,1-3H3

InChI Key

FSRZXNXPOCVACJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCOC(=O)C

Origin of Product

United States

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